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Cryptdin-5

Cat. No.: B1578357
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Description

Cryptdin-5 is a mouse-derived alpha-defensin, a class of cationic antimicrobial peptides central to innate intestinal immunity. It is constitutively expressed by Paneth cells located at the base of the small intestinal crypts and is secreted into the lumen in response to microbial stimuli . The peptide is characterized by a compact, triple-stranded antiparallel beta-sheet structure stabilized by three characteristic intramolecular disulfide bonds in a canonical defensin topology (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5) . This peptide exhibits potent, broad-spectrum bactericidal activity against various Gram-negative and Gram-positive bacteria, functioning as a critical component of the gut's antimicrobial barrier . Its mechanism of action involves electrostatic interactions with anionic microbial membranes, leading to membrane disruption and permeabilization . Beyond its direct microbicidal role, this compound has also been detected in mouse skin, where its mRNA is expressed in suprabasal keratinocytes and hair follicles, suggesting a wider role in epithelial host defense . This compound is an essential research tool for investigating mucosal immunology, host-microbiota interactions, and the molecular functions of defensins. Studies utilizing this peptide provide valuable insights into the mechanisms of innate immunity and its relevance to intestinal health and disease models. The product is supplied for research purposes only.

Properties

bioactivity

Antimicrobial

sequence

LSKKLICYCRIRGCKRRERVFGTCRNLFLTFVFCCS

Origin of Product

United States

Molecular Biology and Biosynthesis of Cryptdin 5

Gene Structure and Genomic Organization

The genes encoding cryptdins, including Cryptdin-5, exhibit characteristic structural features and are organized in specific locations within the mouse genome.

Two-Exon Gene Structure of Cryptdins

Cryptdin (B1167165) genes, such as the gene for this compound, are characterized by a two-exon structure. The primary transcript is approximately 1 kb in length. Exon 1 contains a 5′ untranslated region (UTR) and the coding sequence for the preprosegment of the precursor peptide. Exon 2 encodes the mature alpha-defensin peptide and contains approximately 100 bp of 3′ untranslated sequence. clinisciences.comnih.gov These two exons are separated by an intron of approximately 500 to 550 base pairs. clinisciences.comnih.gov This two-exon structure is a general feature shared among mouse Paneth cell alpha-defensin genes. googleapis.com The 5' ends of cryptdin mRNAs are distinguished by a 45-nucleotide untranslated sequence encoded entirely by the first exon. nih.gov

Chromosomal Localization in Mice and Humans

In mice, the genes encoding cryptdins, including cryptdins 1 to 3, 5, and 6, are clustered in the proximal region of chromosome 8. clinisciences.comnih.gov This region is genetically inseparable within 1.58 cM on Chromosome 8, where both Defcr-rs1 and Defcr genes are expressed in Paneth cells. mdpi.com This chromosomal area in mice is homologous to human chromosome 8p23. nih.gov In humans, genes for alpha-defensins, such as DEFA1, DEFA1B, DEFA3, DEFA5, and DEFA6, also reside in the 8p23.1 region. guidechem.com This conserved syntenic relationship between mouse chromosome 8 and human chromosome 8p23 indicates a close phylogenetic relationship of alpha- and beta-defensins in both species. nih.gov

Transcriptional Regulation and Gene Expression

The expression of this compound is tightly regulated, particularly during postnatal development of the small intestine.

Developmental Regulation of this compound mRNA Expression

Cryptdin mRNA, coding for the precursor to cryptdin peptides, accumulates to high levels in mouse intestinal crypt epithelium during postnatal development. Paneth cell-specific mRNAs, including those for cryptdin-4, this compound, lysozyme, matrilysin, and defensin-related sequences, have been detected in the intestine of 1-day-old (P1) mice, even before the complete formation of crypts and maturation of the epithelium. Analysis of intestinal sections from suckling mice showed that cryptdin mRNA is detectable in a subset of crypts in 10-day-old mice, becoming more widespread by 16 days and reaching adult levels in all crypts by 20 days and older. Paneth cells mature and begin to express cryptdin proteins as a specific marker within the first two weeks of postnatal development.

Specifically, the gene expression of this compound shows a marked increase in both the jejunum and ileum from prebirth until around 14 days of age. After this initial rapid increase, the expression levels continue to rise gradually. Cryptdin 1 and 5 exhibit a gradual upregulation over the four weeks following birth.

Postnatal Changes in this compound Gene Expression Patterns

The postnatal changes in this compound gene expression are characterized by a rapid increase in mRNA levels in the small intestine. Studies comparing gene expression from prebirth to maturity have shown remarkable fold increases for this compound mRNA in both the jejunum and ileum.

Cryptdin IsoformTissueFold Increase (Prebirth to Maturity)
Cryptdin 2Jejunum~645-fold
Cryptdin 2Ileum~537-fold
Cryptdin 5Jejunum~1700-fold
Cryptdin 5Ileum~4000-fold

*Data derived from analysis of postnatal gene expression changes.

The significant differences in gene expression levels between the jejunum and ileum for this compound become more pronounced starting around day 14 and persist until maturity (40 days old). The gene expression levels of all cryptdin isoforms, including this compound, generally reach adult levels by approximately 4 weeks of age. Furthermore, the presence of luminal bacteria has been shown to affect the gene expression of all cryptdin isoforms and appears to increase the difference in expression between the jejunum and ileum for Cryptdins 2, 4, and 5.

Regulation by Luminal Bacteria and Microbial Homeostasis

Luminal bacteria play a significant role in regulating cryptdin gene expression and maintaining intestinal homeostasis. frontiersin.orgnih.govkarger.comoup.com Studies have shown that the presence of luminal bacteria leads to significantly higher gene expression for all cryptdin isoforms compared to germ-free mice. oup.comoup.com This suggests that commensal microbes actively regulate Defa (defensin alpha) gene expression. karger.com

The influence of intestinal microbiota on cryptdin expression has been investigated, with some studies indicating that cryptdin mRNA is equally abundant in germ-free and conventional mice, while others report lower mRNA expression for certain cryptdins in germ-free mice. frontiersin.org However, recent findings indicate that commensal bacteria regulate Defa genes through Toll-like receptor (TLR)-MyD88 signaling. karger.com Depletion of Lactobacillus, for instance, has been correlated with decreased transcription of Defa genes, and expression can be partially restored by Lactobacillus administration. karger.com

Cryptdins contribute to intestinal homeostasis by exhibiting selective antimicrobial activities. nih.gov They demonstrate potent microbicidal activity against pathogenic bacteria while having minimal or no bactericidal activity against most commensal bacteria. nih.gov This selective targeting helps regulate the composition of the intestinal microbiota in vivo. nih.gov

Signaling Pathways Modulating Cryptdin Gene Expression

The expression of cryptdin genes is modulated by several signaling pathways, crucial for Paneth cell differentiation and function.

Wnt/β-catenin/TCF4 Signaling Axis in Paneth Cell Differentiation and Cryptdin Expression

The Wnt/β-catenin signaling pathway is a key regulator of intestinal homeostasis, proliferation, and differentiation, including the differentiation and maturation of Paneth cells. researchgate.netresearchgate.netnih.govnih.gov Aberrant regulation of this pathway has been linked to various intestinal diseases. researchgate.net

In the canonical Wnt pathway, β-catenin accumulates in the cytoplasm upon Wnt activation and translocates to the nucleus, where it interacts with members of the T-cell factor (TCF) family, such as TCF4 (also known as TCF7L2), to promote the transcription of target genes. nih.govoncotarget.com Cryptdin/defensin (B1577277) genes have been identified as direct targets of β-catenin/TCF4 signaling. biologists.com The promoters of human Paneth cell defensins, HD-5 and HD-6, contain multiple TCF-binding sites, and their transcription is activated by Wnt signaling in a SOX9/TCF-dependent manner. researchgate.net Loss of the Adenomatous Polyposis coli (APC) gene, a negative regulator of Wnt signaling, leads to activation of the β-catenin pathway and promotes differentiation along the Paneth cell lineage through β-catenin/TCF4-mediated transcriptional control of cryptdin/defensin genes. biologists.com

Role of SIM2 in Cryptdin Expression Regulation

Single-minded 2 (SIM2) is a basic helix-loop-helix transcription factor that plays a crucial role in controlling the expression of numerous intestinal antimicrobial peptides (AMPs), including all cryptdins, to maintain intestinal innate immunity against microbes. physiology.org Knockout of SIM2 expression in mice results in a decrease in intestinal AMP levels and an overgrowth of microbes. physiology.org

SIM2 regulates the expression of cryptdin genes by modulating transcription factor 7-like 2 (TCF7L2), which is a crucial regulator in the Wnt/β-catenin signaling pathway. physiology.org The mRNA level of TCF7L2 is significantly reduced in Sim2-deficient intestines, suggesting that TCF7L2 may be a target gene of SIM2. physiology.org There is a consensus SIM2-binding site located in the promoter region of the Tcf7l2 gene. physiology.org

Influence of Vitamin D Signaling on Defensin Expression

Vitamin D signaling, primarily through the Vitamin D receptor (VDR), influences the expression of antimicrobial peptides, including cryptdins. nih.govmdpi.comphysiology.org The VDR is highly expressed in the distal small intestine, where vitamin D signaling promotes innate immunity. physiology.org

Studies in mice have shown that vitamin D-deficient diets lead to a decreased expression of ileal α-defensin 5, lysozymes, and cryptdins. nih.govmdpi.comresearchgate.net Measurement of total cryptdin by a pan-cryptdin assay demonstrated reduced expression in vitamin D-deficient mice compared to controls. nih.gov This suggests that vitamin D regulates intestinal antimicrobial peptide defense, potentially through pathways like Wnt and STAT5 signaling. nih.gov While vitamin D signaling directly induces the transcription of AMP genes like human cathelicidin (B612621) (CAMP) and human β-defensin 2 (HBD2) through VDR binding to Vitamin D Response Elements (VDREs) in their promoter regions, this direct mechanism does not appear to occur in mouse cells for cryptdins, indicating species-specific differences in regulation. mdpi.comresearchgate.netasm.org

Regional Variations in this compound Expression Along the Intestinal Tract

The expression levels of cryptdins, including this compound, exhibit regional variations along the mouse small intestinal tract. frontiersin.orgnih.govasm.org Paneth cells themselves are more numerous in the distal small intestine compared to the proximal portions. frontiersin.orgphysiology.org

Studies have shown significantly higher gene expression for several cryptdin isoforms, including this compound, in the ileum compared to the duodenum and jejunum. frontiersin.org Specifically, the expression level of each cryptdin isoform in the ileum can be substantially higher than in the duodenum and jejunum. frontiersin.org For this compound, expression in the ileum increased dramatically from prebirth to maturation, with a much larger fold increase compared to the jejunum. oup.comoup.com This difference in gene expression between the jejunum and ileum appears to be enhanced by the presence of luminal bacteria. oup.comoup.com

The repertoire of antimicrobial peptides secreted by Paneth cells can differ between the duodenum and ileum. nih.gov While this compound mRNA levels have been reported to occur at approximately equivalent levels along the length of the mouse small bowel in some contexts, other studies clearly demonstrate the increased expression in the ileum. frontiersin.orgnih.gov

Post-Translational Processing and Activation

This compound, like other mouse Paneth cell α-defensins, is synthesized as an inactive precursor (procryptdin) that requires proteolytic activation to become bactericidal. psu.edunih.govasm.orgyale.edu This activation is primarily mediated by the matrix metalloproteinase-7 (MMP-7), also known as matrilysin. psu.eduasm.orgyale.eduoup.com

MMP-7 is co-localized with α-defensins in Paneth cell granules and cleaves the prosegment from cryptdin precursors. asm.orgoup.comwikigenes.org In the case of pro-Cryptdin-4, MMP-7 cleavage at specific sites removes an electronegative proregion containing acidic amino acids that block the membrane-disruptive activity of the mature peptide. nih.govyale.edu This cleavage is essential for enabling the bactericidal and membrane-disruptive activities of the mature cryptdins. nih.govyale.edu Mice deficient in MMP-7 produce only inactive procryptdins in their intestine and exhibit impaired innate immunity to oral bacterial infection. psu.eduasm.orgnih.govaai.org

The biosynthesis of α-defensins involves ∼10-kDa prepropeptides containing signal sequences, electronegative proregions, and the mature α-defensin peptide in the C-terminal portion. nih.gov MMP-7 processes these precursors by cleaving at conserved sites within the proregion, including the junction between the propeptide and the mature α-defensin moiety. nih.govyale.edu

Biosynthesis as Inactive Precursors (Procryptdins)

Cryptdins, including this compound, are not synthesized directly in their active form. Instead, they are initially produced as larger, inactive precursor molecules known as procryptdins nih.govwikipedia.orgnih.govgenecards.orgresearchgate.netacrobiosystems.comwikipedia.org. This precursor structure includes an N-terminal proregion attached to the mature defensin peptide sequence nih.gov. The presence of this proregion renders the molecule inactive, preventing potential damage to the host cell during synthesis and storage. The genes encoding cryptdins are typically composed of two exons, with the first exon encoding the signal peptide and the proregion, and the second exon encoding the mature peptide nih.gov.

Research findings indicate that the expression levels of different cryptdin isoforms, including this compound, vary during postnatal development in mice. For instance, the gene expression of this compound shows a marked increase in both the jejunum and ileum from prebirth until around 14 days of age, followed by a more gradual increase to adult levels by approximately 4 weeks of age techscience.coma-jhr.com. This developmental regulation suggests a link between Paneth cell maturation and cryptdin production techscience.coma-jhr.comnih.gov.

Cryptdin IsoformPostnatal Gene Expression Pattern (Jejunum & Ileum)Fold Increase (Prebirth to Maturity) - JejunumFold Increase (Prebirth to Maturity) - Ileum
Cryptdin-1Gradual increase--
Cryptdin-2Rapid increase~645-fold a-jhr.com~537-fold a-jhr.com
Cryptdin-3Gradual increase (Ileum marked rapid increase)--
Cryptdin-4Gradual increase (Ileum), Rapid increase (Jejunum)--
This compoundRapid increase~1700-fold a-jhr.com~4000-fold a-jhr.com
Cryptdin-6 (B1578356)Gradual increase--

Note: Data on fold increase is specifically cited from a-jhr.com. Dashes indicate data not explicitly quantified in the provided search snippets for those isoforms.

Proteolytic Cleavage by Matrix Metalloproteinase-7 (MMP-7)

The activation of procryptdins into their mature, functional forms is primarily mediated by the proteolytic activity of Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin nih.govwikipedia.orgnih.govgenecards.orgresearchgate.netacrobiosystems.comwikipedia.org. MMP-7 is a zinc-dependent endopeptidase wikipedia.orggenecards.org. This critical processing step involves the cleavage of the N-terminal proregion from the procryptdin molecule nih.govresearchgate.net.

Studies have identified conserved cleavage sites within the proregion of procryptdins targeted by MMP-7 researchgate.net. This proteolytic activation predominantly occurs intracellularly within the Paneth cells, specifically during the process of granule formation researchgate.netacrobiosystems.com. Evidence for this intracellular processing comes from studies showing that precursor prosegments and mature cryptdin peptides co-localize to Paneth cell granules researchgate.net. Furthermore, Western blot analyses of intestinal crypt proteins and granule-enriched fractions have demonstrated extensive MMP-7-dependent procryptdin processing within Paneth cells researchgate.netacrobiosystems.com.

The essential role of MMP-7 in cryptdin activation is highlighted by studies in MMP-7-deficient mice. These mice fail to process procryptdins effectively, resulting in a deficiency of mature cryptdins and impaired ability to clear intestinal infections genecards.orgacrobiosystems.comwikipedia.org. While extensive processing occurs intracellularly, some packaged enteric α-defensins may not be completely processed within the Paneth cell.

Granular Storage and Secretion Mechanisms from Paneth Cells

Following synthesis and proteolytic processing, mature cryptdins, including this compound, are packaged into dense-core secretory granules within Paneth cells wikipedia.orgnih.govresearchgate.net. Paneth cells are specialized epithelial cells located at the base of the crypts of Lieberkühn in the small intestine wikipedia.org. These cells are characterized by their abundant apical secretory granules.

Immunogold localization studies have confirmed that cryptdins are indeed constituents of these Paneth cell secretory granules wikipedia.org. The storage of activated cryptdins in granules allows for their rapid release into the intestinal lumen when needed.

The release of Paneth cell granule contents, including cryptdins, occurs into the lumen of the intestinal crypts nih.govwikipedia.orgnih.gov. This secretion can happen constitutively, maintaining a baseline level of antimicrobial peptides in the crypt environment nih.gov. Additionally, Paneth cell secretion can be stimulated by various factors, including bacterial products and cholinergic agonists nih.govwikipedia.org. Merocrine secretion, involving the exocytosis of secretory granules, is a proposed mechanism for the release of these contents. This regulated secretion mechanism allows Paneth cells to respond to the presence of microorganisms and contribute to the innate immune defense of the intestinal mucosa wikipedia.orgnih.gova-jhr.com.

Functional Mechanisms and Biological Activities of Cryptdin 5

Immunomodulatory Roles and Host-Pathogen Interactions

Contribution to Innate Intestinal Host Defense

Cryptdin-5 is an integral part of the innate host defense mechanism within the intestinal tract. Like other α-defensins, its primary function is to protect the host from pathogenic microorganisms. The antimicrobial activity of cryptdins, including this compound, is a key feature of their contribution to innate immunity.

Research has shown that cryptdins are potent antimicrobial agents against a variety of microorganisms. nih.gov The primary mechanism of action for these defensins involves the disruption of the target cell's membrane, leading to its death. nih.gov This broad-spectrum antimicrobial capability allows this compound and its counterparts to effectively combat potential pathogens that enter the intestinal lumen.

The expression of cryptdin (B1167165) genes, including that for this compound, is a marker for epithelial cell differentiation and lineage determination in the intestine. nih.gov The production and secretion of these peptides by Paneth cells into the crypt lumen create a chemical barrier that helps to prevent microbial invasion of the intestinal mucosa. nih.gov

Influence on Commensal Microbiota Homeostasis

Beyond defending against pathogens, this compound also plays a role in shaping the composition of the commensal microbiota in the gut. The selective antimicrobial activities of α-defensins allow them to modulate the microbial community, fostering a balanced and healthy gut ecosystem.

Studies have indicated that α-defensins can regulate the composition of the intestinal microbiota. researchgate.netnih.gov They exhibit potent microbicidal activities against pathogenic bacteria while having minimal or no bactericidal effect on many commensal bacteria. researchgate.net This selective pressure helps to maintain the homeostasis of the intestinal flora. The expression of human α-defensin 5 (HD5), a human ortholog of murine cryptdins, has been shown to cause significant changes in the microbiota composition in mouse models. nih.gov This suggests that peptides like this compound are key regulators of the microbial makeup in the small intestine. nih.gov

Modulation of Cellular Functions:

While the primary role of α-defensins is antimicrobial, there is evidence to suggest they possess other biological activities that can modulate various cellular functions. However, specific data for this compound in some of these areas are limited.

Regulation of Cell Volume

Neutrophil α-defensins have been shown to be involved in the regulation of cell volume. nih.gov This has led to the suggestion that Paneth cell α-defensins like cryptdins may also have similar multifunctional properties. nih.gov However, direct scientific evidence specifically demonstrating the role of this compound in the regulation of cell volume is not available in the reviewed literature.

Chemotaxis and Mitogenicity

Similar to the regulation of cell volume, neutrophil α-defensins have been reported to exhibit chemotactic and mitogenic activities. nih.gov This suggests a potential for Paneth cell α-defensins to be multifunctional. nih.gov Nevertheless, specific research findings detailing the chemotactic or mitogenic effects of this compound are not present in the currently available scientific literature.

Inhibition of Natural Killer Cell Activity

The inhibition of natural killer (NK) cell activity is another biological function attributed to neutrophil α-defensin peptides. nih.gov While this points to the possibility of similar roles for Paneth cell α-defensins, there is no direct evidence from the reviewed scientific studies to confirm that this compound specifically inhibits NK cell activity.

Stimulation of Chloride Ion Secretion from Epithelial Cells

In contrast to some other cryptdins, research has demonstrated that this compound does not stimulate chloride ion secretion from epithelial cells. A study investigating the ability of various mouse cryptdins to elicit this response in human T-84 intestinal epithelial cells found that while cryptdins 2 and 3 could stimulate chloride secretion, this compound, along with cryptdins 1, 4, and 6, lacked this activity.

Cryptdin IsoformStimulation of Chloride Ion Secretion
Cryptdin-1Inactive
Cryptdin-2Active
Cryptdin-3Active
Cryptdin-4Inactive
This compound Inactive
Cryptdin-6 (B1578356)Inactive

Unconventional Roles in Viral and Bacterial Infection Enhancement

While typically recognized for their antimicrobial properties, certain defensins, including the family to which this compound belongs, have been observed to paradoxically enhance the infectivity of some pathogens. This unexpected role challenges the conventional understanding of these peptides as purely protective agents of the innate immune system.

Facilitation of Viral Entry (e.g., HIV, Adenovirus)

Research has uncovered a surprising function of certain alpha-defensins in promoting viral infections. Studies on the human ortholog of cryptdins, human alpha-defensin 5 (HD5), and its murine counterparts have demonstrated that these peptides can facilitate the entry of specific viruses into host cells. nih.gov

For instance, HD5 and another human defensin (B1577277), HD6, have been shown to enhance the infectivity of Human Immunodeficiency Virus (HIV) in vitro. nih.govnih.gov The mechanism involves the defensins promoting the attachment of the virus to its target cells. nih.govasm.org Similarly, mouse alpha-defensin Cryptdin-3 (Crp3) has also been reported to promote HIV infection. nih.gov

This enhancement is not limited to retroviruses. HD5 can also promote infection by certain serotypes of human adenovirus, acting to increase viral attachment to target cells in a manner that is independent of the virus's primary receptor. nih.govnih.gov In mouse models, cryptdins were found to enhance infection by an enteric mouse adenovirus (mouse adenovirus 2), suggesting this is a conserved function. nih.govnih.gov The presence of these alpha-defensins allows the adenovirus to enter cells in a receptor-independent fashion. nih.gov This body of evidence indicates that instead of neutralizing these viruses, specific alpha-defensins can be co-opted to facilitate the initial stages of infection.

Table 1: Alpha-Defensins in Viral Infection Enhancement
DefensinVirusObserved EffectMechanismReference
Human α-defensin 5 (HD5)HIVEnhances infectivity in vitroPromotes viral attachment to target cells nih.govnih.gov
Human α-defensin 6 (HD6)HIVEnhances infectivity in vitroPromotes viral attachment to target cells nih.govnih.gov
Mouse Cryptdin-3 (Crp3)HIVPromotes infection in vitroEnhances attachment or facilitates entry nih.gov
Human α-defensin 5 (HD5)Human Adenovirus (certain serotypes)Promotes infection in vitroEnhances viral attachment independent of primary receptor nih.govnih.gov
Mouse CryptdinsMouse Adenovirus 2Enhances enteric viral infection ex vivoAllows for receptor-independent entry nih.govnih.gov
Enhancement of Bacterial Adhesion and Invasion (e.g., Shigella)

Beyond viruses, alpha-defensins can also be exploited by bacterial pathogens. A notable example is the interaction between human alpha-defensin 5 (HD5) and Shigella, the bacterium responsible for bacillary dysentery. nih.gov Instead of killing the bacterium, HD5 has been found to promote Shigella infection by augmenting its adhesion to and subsequent invasion of epithelial cells and tissues. nih.govnih.govnih.gov

This paradoxical effect stems from HD5's ability to bind to the bacterial surface, effectively turning the host defense peptide into a virulence factor. nih.govnih.gov Shigella, which typically lacks a highly efficient mechanism for adhering to host cells, co-opts HD5 to enhance its colonization of the intestinal lining. nih.govescholarship.org Research indicates that HD5 promotes this adhesion through interactions with multiple bacterial membrane proteins. nih.govescholarship.org One proposed mechanism involves HD5 inducing the formation of filopodia-like extensions on the host cell surface, which Shigella then exploits for adhesion and invasion. springernature.com These findings, primarily centered on the human ortholog HD5, suggest that pathogens may have evolved mechanisms to subvert the very innate immune molecules designed to eliminate them. nih.gov

Roles in Intestinal Epithelial Biology

This compound, as a product of Paneth cells, is intrinsically linked to the biology of the intestinal epithelium, particularly during its formation and the differentiation of its cellular lineages.

Influence on Intestinal Crypt Ontogeny

The expression of cryptdins is tightly regulated during the development of the small intestine. In mice, the various epithelial cell lineages become distinct during the first two to three weeks after birth, a period that coincides with the formation of intestinal crypts. nih.gov Messenger RNA for cryptdins, including this compound, has been detected in the intestinal tissue of one-day-old mice, importantly, this is before the full maturation of the epithelium and the formation of distinct crypts. nih.gov

In newborn mice, cells containing cryptdins are not confined to the base of rudimentary crypts as they are in adults; instead, they are distributed throughout the intestinal epithelium. nih.gov The expression of cryptdin mRNA becomes progressively localized to the crypts during postnatal development. It is detectable in a minority of crypts in 10-day-old mice, but by day 20, it is present in all crypts, eventually reaching maximal adult levels. nih.govnih.gov This temporal and spatial expression pattern indicates that cryptdins are an early feature of the developing intestinal crypt and are closely associated with its maturation, or ontogeny.

Table 2: Developmental Expression of Cryptdin mRNA in Mouse Intestinal Crypts
Postnatal AgeCryptdin mRNA DetectionReference
1 DayDetected in intestinal RNA; immunopositive cells distributed throughout the epithelium nih.gov
10 DaysDetectable in 10-20% of crypts nih.govnih.gov
16 DaysDetectable in approximately 80% of crypts nih.govnih.gov
20+ DaysDetectable in all crypts, accumulating to maximal adult levels nih.govnih.gov

Implications for Epithelial Cell Differentiation and Lineage Determination

The appearance of this compound and other cryptdins during the critical window of intestinal epithelial differentiation suggests a potential role in this process. nih.gov The intestinal epithelium consists of four main cell lineages that differentiate from stem cells located in the crypts. The expression of cryptdins, as specific products of the Paneth cell lineage, serves as a key marker for the functional maturation of these secretory cells. nih.gov

While the precise role of cryptdins in directing cell fate is not fully established, their accumulation during postnatal development occurs in parallel with the morphological and functional differentiation of the various epithelial cell types. nih.gov The potential functions of cryptdins may extend beyond antimicrobial activity to include modulating the local environment, which could, in turn, influence the hormonal sensitivity of the epithelium or other aspects of cell differentiation. nih.gov The presence of this compound and other defensins from the earliest stages of postnatal intestinal development underscores their integral part in the establishment of a mature and functional intestinal epithelium. nih.gov

Research Methodologies and Experimental Models

In Vitro Experimental Systems

In vitro methods provide controlled environments to study the direct effects of Cryptdin-5 on target cells and microorganisms, as well as its molecular interactions.

Cell Culture Models (e.g., T-84, Caco-2, Keratinocytes) for Functional Studies

Cell culture models, including intestinal epithelial cell lines like Caco-2 and T-84, and keratinocytes, are used to study the expression and function of cryptdins, including this compound. Studies have shown that while intestinal crypts are a primary site of cryptdin (B1167165) expression, including this compound, keratinocytes can also express certain cryptdin isoforms like cryptdin-6 (B1578356) and cryptdin-11, and potentially other forms nih.gov. The expression of cryptdin mRNA has been detected in dispase-separated epidermis and cultured keratinocytes from mice nih.gov. Caco-2 and T84 cells have also been used in studies related to defensins and their induction by bacterial components, providing a relevant model for studying intestinal epithelial responses nih.gov. While these cell lines are used for studying defensin (B1577277) function in general, specific studies focusing solely on this compound's effects on T-84 or Caco-2 cells for functional studies were not explicitly detailed in the search results beyond their general use in defensin research.

Bacterial Growth Inhibition Assays (e.g., Plate Diffusion Assay)

Bacterial growth inhibition assays, such as the plate diffusion assay (also known as radial diffusion assay), are fundamental tools for assessing the antimicrobial activity of this compound. In this assay, peptides are placed in wells on agar (B569324) plates seeded with bacteria, and the diameter of the clear zone of inhibited bacterial growth around the well is measured to quantify antimicrobial potency. This compound has been shown to exhibit antimicrobial activity against various bacteria, including Escherichia coli and Salmonella typhimurium, in such assays oup.comasm.org. When comparing the activity of cryptdins 1 through 6 against E. coli ML35 using a plate diffusion assay, Cryptdin-4 and this compound demonstrated substantially higher activity than the other four intestinal cryptdins nih.gov. The radial diffusion assay is a sensitive method for evaluating the combined bactericidal and bacteriostatic activities of peptides nih.gov.

Membrane Permeabilization Assays

Membrane permeabilization assays are employed to investigate how this compound interacts with bacterial membranes, a key aspect of its antimicrobial mechanism. Assays like the NPN uptake assay (for outer membrane permeabilization) and DiSC3(5) fluorescent experiment (for inner membrane depolarization) are used to monitor changes in bacterial membrane integrity upon exposure to defensins mdpi.comasm.org. While these methods are commonly used to study defensin activity and have been applied to other cryptdins like Cryptdin-4, specific detailed findings for this compound using these precise assays were not predominantly featured in the search results, though the general mechanism of membrane disruption is characteristic of this class of peptides mdpi.comresearchgate.net.

Molecular Interaction Studies

Molecular interaction studies delve into the structural basis of this compound function and its interactions with other molecules. These studies can involve techniques like X-ray crystallography and molecular dynamics simulations to understand the peptide's structure, dimerization, and interaction with bacterial components or host factors researchgate.netasm.org. While the crystal structure of Cryptdin-14 has been solved, providing insights into cryptdin structure and dimerization, specific high-resolution structural studies solely focused on this compound were not the primary focus of the provided search results researchgate.netasm.org. However, the general principles of α-defensin structure and interaction, including disulfide bonds and cationic properties, are relevant to this compound nih.govresearchgate.netuq.edu.au.

In Vivo Animal Models

In vivo animal models, particularly genetically modified mice, are invaluable for studying the physiological role of this compound in the complex environment of the host organism, especially in the context of intestinal immunity and host-microbe interactions.

Genetically Modified Mouse Models (e.g., MMP7-null, Transgenic Mice)

Genetically modified mouse models have been instrumental in understanding the in vivo significance of cryptdins. MMP7-null mice, which lack the matrix metalloproteinase-7 enzyme responsible for processing inactive pro-cryptdins into their active forms, exhibit impaired enteric innate immunity and increased susceptibility to oral bacterial infections, demonstrating the critical role of activated cryptdins in host defense uq.edu.aunih.govsemanticscholar.org. These mice accumulate non-microbicidal procryptdins instead of active peptides nih.govsemanticscholar.org. Studies in Glp2r-null mice also showed reduced expression of this compound mRNA, alongside decreased levels of Mmp7 and Pla2g2a mRNA, suggesting a link between GLP-2 signaling and Paneth cell function, impacting bacterial colonization nih.gov.

Transgenic mouse models, such as those expressing human defensin 5 (HD-5) in Paneth cells, have also provided insights into defensin function in vivo, showing increased resistance to bacterial challenges uq.edu.aujnu.ac.in. While these models often focus on human defensins or the collective function of cryptdins, they highlight the utility of transgenic approaches for studying the in vivo roles of specific antimicrobial peptides like this compound by allowing for the manipulation of their expression or the expression of related processing enzymes. Studies have also examined the expression of this compound in the skin of BALB/c mice during development, indicating its presence in keratinocytes at certain stages and later shifting to hair bulbs nih.gov. The use of in situ hybridization in mouse intestinal sections has been crucial for localizing cryptdin mRNA expression, including this compound, to Paneth cells at the base of the crypts semanticscholar.orgrupress.org.

Germ-Free and Conventionalized Mouse Models

Germ-free and conventionalized mouse models have been instrumental in studying the influence of the intestinal microbiota on cryptdin expression, including that of this compound. Studies have shown that conventional mice, possessing a normal gut microbiota, exhibit significantly higher gene expression levels for all cryptdin isoforms compared to germ-free mice. oup.comoup.com This suggests that the presence of luminal bacteria significantly impacts cryptdin gene expression.

Specifically, the gene expression of cryptdins 2, 4, and 5 in the jejunum and ileum appears to be particularly influenced by the presence of luminal bacteria, with the difference in expression between these two intestinal segments being increased in conventional mice compared to germ-free counterparts. oup.comoup.com While some earlier studies suggested that the postnatal increase in cryptdin gene expression might be independent of intestinal bacteria, more recent research indicates that the intestinal microbiota is at least partially required for normal Paneth cell function and cryptdin expression at the peptide level. oup.comasm.org

Data on the fold increase in this compound gene expression from prebirth to maturity highlights the significant developmental regulation of this isoform. In conventional mice, this compound gene expression in the jejunum increased approximately 1700-fold, and in the ileum, it increased approximately 4000-fold from prebirth to maturation (40 days old). oup.comoup.com This rapid increase is distinct from the more gradual increase observed for other isoforms like cryptdins 1, 3, and 6. oup.comoup.com

The following table summarizes the fold increase in this compound gene expression from prebirth to maturity in the jejunum and ileum of conventional mice:

Intestinal SegmentFold Increase (Prebirth to Maturity)
Jejunum~1700
Ileum~4000

Conventional mice showed significantly higher gene expression for all cryptdin isoforms than germ-free mice. oup.comoup.com Differences in gene expression between conventional and germ-free mice tended to become significant after weaning (around day 22) for most isoforms, including this compound, and were significant by 40 days of age. oup.com

Organoid (Enteroid) Models for Ex Vivo Studies

Intestinal organoids, also known as enteroids when derived from the small intestine, provide a valuable ex vivo model for studying intestinal epithelial biology, including the function of Paneth cells and the expression of cryptdins. nih.govjcpjournal.orgstemcell.comyoutube.com These three-dimensional structures, derived from isolated intestinal crypts or Lgr5+ stem cells, recapitulate key features of the intestinal epithelium, including the presence of differentiated cell types like Paneth cells. jcpjournal.orgstemcell.comnih.govchalcogen.ro

Enteroid models have been utilized to demonstrate the function of cryptdins in the context of the intestinal epithelium. For instance, studies using mouse enteroids have investigated the role of cryptdins in enhancing viral infection by enteric pathogens ex vivo. nih.gov While specific detailed findings focusing solely on this compound within organoid models were not extensively detailed in the search results, organoid cultures are a relevant experimental system for studying the expression and function of Paneth cell-derived peptides like this compound under controlled conditions. jcpjournal.orgstemcell.comyoutube.com These models allow for the investigation of epithelial cell-specific molecular functions in a less complex environment compared to in vivo models. chalcogen.ro

Structural Analysis Techniques

Understanding the three-dimensional structure of cryptdins is crucial for elucidating their mechanisms of action. Various techniques are employed for structural analysis, although specific high-resolution structural data for this compound is limited in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

NMR spectroscopy is a powerful technique for determining the solution structures of proteins and peptides. While NMR has been used to study the structure of mouse cryptdins, the available information primarily pertains to Cryptdin-4. The solution structure of Cryptdin-4, a mouse Paneth cell α-defensin, has been determined by NMR spectroscopy. uq.edu.auacs.orgrcsb.org This has provided insights into its disulfide-stabilized fold, which includes a three-stranded β-sheet core, characteristic of α-defensins. uq.edu.auacs.orgasm.orgresearchgate.net Specific detailed information regarding the determination of the solution structure of this compound using NMR spectroscopy was not found in the provided search results.

X-ray Crystallography for High-Resolution Structures

X-ray crystallography is used to determine high-resolution three-dimensional structures of molecules in a crystalline state. Preliminary screenings for crystallization conditions have been conducted for several cryptdin peptides, including this compound and Cryptdin-14. asm.orgresearchgate.net However, the high-resolution crystal structure that has been determined and reported in the provided search results is for Cryptdin-14, not this compound. asm.orgasm.orgresearchgate.net The crystal structure of Cryptdin-14 reveals a disulfide-stabilized, three-stranded β-sheet core structure and indicates the potential for dimerization. asm.orgasm.orgresearchgate.net While this compound was included in crystallization trials, specific detailed information about a determined crystal structure for this compound was not available in the search results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamics, stability, and interactions of peptides with membranes or other molecules. MD simulations have been performed on various peptides, including some cryptdins, to understand their behavior, such as membrane insertion. asm.orgchalcogen.roacs.orgresearchgate.net For example, MD simulations have been used in studies involving Cryptdin-4 to investigate its interactions. asm.orgacs.org While MD simulations are a relevant technique for studying peptide dynamics, specific detailed findings from molecular dynamics simulations focused solely on this compound were not prominently featured in the provided search results. MD simulations have been reported for human alpha-defensin 5 (HD5), which is a related but distinct peptide. chalcogen.roresearchgate.net

Gene and Protein Expression Analysis

Analysis of gene and protein expression levels is fundamental to understanding the biological regulation and function of this compound.

This compound gene expression has been extensively studied in the mouse small intestine and other tissues. In the small intestine, this compound mRNA is detected in Paneth cells. nih.govnih.govnih.gov Studies utilizing techniques such as reverse transcriptase PCR (RT-PCR) and quantitative real-time PCR (qRT-PCR) have revealed significant changes in this compound gene expression during postnatal development. oup.comoup.comnih.govnih.govasm.orgplos.org As mentioned earlier, this compound shows a rapid and marked increase in expression in both the jejunum and ileum from prebirth to maturity. oup.comoup.com

Furthermore, this compound mRNA expression has also been detected in mouse skin, specifically in keratinocytes of the suprabasal layer during embryonic and neonatal days, shifting to hair bulbs in adult mice. researchgate.netnih.govasm.orgasm.org The cDNA sequence cloned from the skin was found to be identical to that previously reported for intestinal this compound. nih.govasm.org

The influence of the intestinal microbiota on this compound gene expression has been demonstrated through comparisons between germ-free and conventional mice, with conventional mice showing higher expression levels. oup.comoup.comasm.orgnih.gov

While gene expression (mRNA) of this compound has been well-documented, detailed quantitative data specifically on this compound protein expression levels using techniques like immunohistochemistry or mass spectrometry were less prevalent in the provided search results compared to mRNA analysis. However, cryptdin peptides, including this compound, have been purified from mouse small intestine, confirming their translation into protein. asm.orgwikipedia.orgescholarship.org Immunohistochemical studies have generally localized cryptdins to Paneth cells in adult mice. nih.govasm.orgescholarship.org

Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) and Quantitative PCR (qPCR)

RT-PCR and qPCR are widely used techniques to detect and quantify this compound mRNA expression levels in tissues and cells. These methods allow researchers to assess the transcriptional activity of the Defa5 gene (encoding this compound) under various physiological and experimental conditions.

Studies have utilized RT-PCR to obtain partial this compound cDNAs for subsequent cloning and analysis. biologists.com qPCR, also known as real-time PCR, provides a quantitative measure of mRNA levels. This has been applied to investigate this compound expression in the ileum and colon of mice, for instance, to study the effects of conditions like Entamoeba histolytica infection or bacterial translocation in cirrhosis models. spandidos-publications.comasm.orgnih.gov

Research findings using qPCR have shown that Entamoeba histolytica infection can increase the expression of this compound mRNA in the ileum of mice. spandidos-publications.comasm.org Conversely, diminished intestinal Paneth cell α-cryptdin 5 expression has been observed in rats with cirrhosis exhibiting bacterial translocation. nih.gov The expression of this compound mRNA has also been measured in the context of flagellin (B1172586) administration in antibiotic-treated mice. researchgate.net

In Situ Hybridization for Localization of mRNA

In situ hybridization is a technique used to determine the specific cellular location of this compound mRNA within tissues. This method involves using labeled cDNA probes that hybridize to the target mRNA sequence in tissue sections.

In situ hybridization has been employed to localize cryptdin mRNA to epithelial cells in the base of intestinal crypts, confirming their origin in Paneth cells. biologists.comsemanticscholar.org Partial this compound cDNAs obtained by RT-PCR have been used as probes for in situ hybridization experiments to visualize the developmental appearance and distribution of this compound mRNA in the small intestine. biologists.comsemanticscholar.org This technique has demonstrated that cryptdin mRNA is detectable in a percentage of crypts in young mice and accumulates to maximal adult levels in older mice. semanticscholar.org

Immunohistochemistry for Protein Localization

Immunohistochemistry is a technique used to visualize the distribution and localization of this compound protein within tissues. This method utilizes antibodies that specifically bind to the this compound peptide.

Immunohistochemical analysis has been instrumental in localizing cryptdins, including this compound, to Paneth cells in the small intestine. nih.govescholarship.orgresearchgate.net Studies have shown that cryptdin antigen is found in Paneth cells, often associated with cytoplasmic granules. nih.govescholarship.org Immunoperoxidase staining with anti-cryptdin antibodies has demonstrated intense labeling of Paneth cells at the base of intestinal crypts. escholarship.orgresearchgate.net This technique has also been used to investigate the localization of cryptdins in other tissues, such as the mouse testis, where they have been detected in Sertoli and Leydig cells. researchgate.netoup.com Furthermore, immunofluorescence has been used to colocalize this compound with macrophages in the small intestine, suggesting uptake of secreted this compound by these cells after Paneth cell degranulation. aai.org

Peptide Synthesis and Engineering

The study of this compound and the development of related peptides often involve various peptide synthesis and engineering strategies. These methods enable the production of this compound for functional studies and the creation of modified peptides with altered properties.

Solid-Phase Peptide Synthesis (e.g., Fmoc-based)

Solid-phase peptide synthesis (SPPS) is a common laboratory and industrial method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) based strategy is a widely used SPPS method. uq.edu.aumdpi.comnih.gov

In Fmoc-based SPPS, the peptide chain is assembled on a solid resin support, starting from the C-terminus. uq.edu.aumdpi.com Amino acids with Fmoc protection on their alpha-amino group are sequentially added. The Fmoc group is removed using a base, such as piperidine, to expose the amino group for the next amino acid coupling. uq.edu.aumdpi.com This method allows for the synthesis of peptides, although the efficiency for larger peptides can be lower. mdpi.com Fmoc-based SPPS has been used for the synthesis of cryptdin analogues and other defensin peptides for research purposes. uq.edu.aunih.govacs.org

Recombinant Protein Expression Strategies

Recombinant protein expression involves using host organisms, such as bacteria, to produce peptides. This approach is particularly useful for producing larger quantities of peptides or peptides that are difficult to synthesize chemically. mdpi.com

Escherichia coli is a popular host for recombinant peptide expression due to its well-characterized genetics, rapid growth, and ease of handling. mdpi.com Strategies often involve expressing the peptide as a fusion protein with a carrier protein. mdpi.com This can help to reduce the potential toxicity of the antimicrobial peptide to the host organism and improve its stability. mdpi.com Recombinant mouse Alpha-defensin 5 (Defa5), which is another name for this compound, has been expressed in E. coli. genebiosystems.comcusabio.comtargetmol.comtargetmol.com This recombinant protein is often produced with a tag, such as an N-terminal GST tag, to facilitate purification. genebiosystems.comtargetmol.com

Design and Characterization of Cryptdin Derivatives and Analogues

The design and characterization of Cryptdin derivatives and analogues are important for understanding the structure-activity relationships of these peptides and for developing peptides with improved properties. This involves making specific modifications to the peptide sequence and then evaluating the effects of these changes on the peptide's structure, stability, and biological activity.

Studies on defensin peptides, including those related to cryptdins, involve the design of analogues with altered amino acid sequences or modified structures. uq.edu.aunih.govacs.orgnih.govresearchgate.net For example, researchers have investigated the role of specific residues, such as conserved glycine (B1666218) residues, in the folding and stability of cryptdins. uq.edu.au Modifications can include amino acid substitutions, deletions, or the introduction of non-natural amino acids. nih.govnih.gov Characterization of these derivatives involves assessing their antimicrobial activity, structural properties (e.g., using techniques like circular dichroism), and stability. uq.edu.aunih.govresearchgate.net The design of analogues can be guided by analyzing the physicochemical properties of the peptides, such as charge, hydrophobicity, and amphipathicity. nih.govresearchgate.net

Interactive Table: Research Methodologies for this compound

MethodologyPurposeExample Application
RT-PCR and qPCRDetect and quantify mRNA expressionAssessing this compound mRNA levels in intestinal tissues under different conditions. spandidos-publications.comasm.orgnih.gov
In Situ HybridizationLocalize mRNA within tissuesIdentifying the specific cells expressing this compound mRNA in the small intestine. biologists.comsemanticscholar.org
ImmunohistochemistryLocalize protein within tissuesVisualizing this compound protein in Paneth cells and other potential locations. nih.govescholarship.orgresearchgate.netaai.org

Interactive Table: Peptide Synthesis and Engineering Techniques

TechniqueDescriptionApplication for this compound Research
Solid-Phase Peptide Synthesis (Fmoc)Stepwise synthesis of peptides on a solid support using Fmoc chemistry. uq.edu.aumdpi.comSynthesis of this compound peptides and analogues for functional studies. uq.edu.aunih.govacs.org
Recombinant Protein ExpressionProduction of peptides in host organisms (e.g., E. coli). mdpi.comProducing recombinant mouse Alpha-defensin 5 (this compound) protein. genebiosystems.comcusabio.comtargetmol.comtargetmol.com
Peptide Design and CharacterizationModifying peptide sequence and assessing properties. uq.edu.aunih.govacs.orgnih.govresearchgate.netCreating and evaluating this compound derivatives with altered activities. uq.edu.aunih.govacs.orgnih.govresearchgate.net

Pathophysiological Implications and Therapeutic Research Avenues

Cryptdin-5 in Intestinal Health and Disease

This compound, a key antimicrobial peptide produced by Paneth cells in the small intestine of mice, plays a crucial role in maintaining intestinal homeostasis. Its human ortholog, Human α-defensin 5 (HD5), shares similar functions and is often studied to understand the role of these peptides in human health and disease. Research into this compound and its human counterpart has provided significant insights into the pathophysiology of various intestinal disorders.

The integrity of the intestinal barrier is paramount in preventing the translocation of harmful substances and pathogens from the gut lumen into the systemic circulation. This barrier is a complex system composed of a mucus layer, epithelial cells interconnected by tight junctions, and a robust immune defense. This compound and its human homolog, HD5, are integral components of this defense system.

These peptides contribute to the chemical barrier by exerting direct antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and some viruses. This action helps to control the microbial population at the mucosal surface, preventing overgrowth and invasion.

Furthermore, research suggests that α-defensins play a role in preserving the physical barrier. Studies have shown that HD5 can prevent the disruption of tight junctions, the protein complexes that seal the paracellular pathway between epithelial cells. For instance, in mouse models of colitis, administration of HD5 was found to prevent alcohol and DSS (dextran sulfate sodium)-induced tight junction disruption in the colon nih.gov. A compromised intestinal barrier is a key factor in the pathogenesis of various inflammatory and infectious diseases of the gut. An aberrant expression of tight junction proteins can lead to increased paracellular permeability, a condition associated with inflammatory bowel disease and celiac disease frontiersin.org.

The multifaceted role of this compound and HD5 in maintaining both the chemical and physical aspects of the intestinal barrier underscores their importance in gut health.

Inflammatory Bowel Disease (IBD), which primarily includes Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. A growing body of evidence points towards a significant association between Paneth cell α-defensin deficiency and the pathogenesis of IBD, particularly Crohn's disease affecting the ileum.

Several studies have reported reduced expression of HD5 and its fellow Paneth cell α-defensin, HD6, in the ileal mucosa of patients with Crohn's disease pnas.orgnih.govnih.gov. This reduction in defensin (B1577277) levels is thought to impair the innate immune response of the gut, leading to an altered microbial composition and an inappropriate inflammatory response to the resident microbiota. The link between genetic susceptibility to CD and defensin expression is highlighted by findings related to NOD2, a gene strongly associated with CD risk. Some studies have shown that NOD2 mutations can be associated with reduced expression of α-defensins nih.govnih.gov.

Interestingly, the expression of HD5 may serve as a biomarker to distinguish between Crohn's colitis and ulcerative colitis. Research has shown significantly upregulated levels of HD5 in Crohn's colitis, while patients with ulcerative colitis exhibit low levels nih.govsemanticscholar.org. This differential expression could aid in the diagnosis of indeterminate colitis, a condition where a definitive distinction between UC and CC cannot be made.

The table below summarizes key findings from research on the link between α-defensins and IBD.

Research FindingDisease AssociationKey Implications
Reduced expression of HD5 and HD6 in the ileal mucosaCrohn's DiseaseImpaired mucosal host defense, potentially predisposing individuals to ileal inflammation.
Association between NOD2 mutations and reduced α-defensin expressionCrohn's DiseaseProvides a potential genetic basis for defensin deficiency in a subset of patients.
Upregulated HD5 expression in colonic cryptsCrohn's ColitisPotential biomarker to differentiate Crohn's colitis from ulcerative colitis.
Low HD5 expression in the colonUlcerative ColitisHighlights distinct pathophysiological mechanisms between the two main forms of IBD.

These findings underscore the critical role of Paneth cell α-defensins in the delicate balance of the intestinal immune system and their potential as diagnostic markers and therapeutic targets in IBD.

The gut microbiota, the vast community of microorganisms residing in the intestinal tract, plays a symbiotic role in host health, contributing to metabolism, immune system development, and protection against pathogens nih.gov. An imbalance in this microbial community, termed dysbiosis, is associated with a range of diseases, including IBD nih.govmdpi.com.

Paneth cell α-defensins, including this compound and HD5, are key regulators of the gut microbiota's composition nih.gov. They act as potent antimicrobial agents that can selectively shape the microbial landscape of the small intestine. Studies in mouse models have demonstrated that the expression of human HD5 leads to significant changes in the microbiota composition, including an increase in the relative abundance of Bacteroidetes and a decrease in Firmicutes in the ileum nih.gov. Conversely, mice deficient in functional α-defensins exhibit an opposite shift in their gut microbiota nih.gov.

Dysfunction or reduced expression of these defensins can lead to dysbiosis, which is a hallmark of Crohn's disease nih.gov. The inability to effectively control the microbial population can result in an overgrowth of potentially pathogenic bacteria and a reduction in beneficial commensal species. This altered microbiota can, in turn, trigger an aberrant immune response, contributing to the chronic inflammation seen in IBD. For example, research has shown that HD5 can prevent colitis-induced dysbiosis in mice nih.gov. The misfolding of α-defensins in Paneth cells has also been correlated with dysbiosis and the development of ileitis in a mouse model of Crohn's disease nih.gov.

The intricate relationship between this compound, its human homologs, and the gut microbiota is a critical area of research for understanding and potentially treating diseases driven by microbial imbalances.

This compound and Cancer Research

Recent research has begun to unravel the complex and sometimes paradoxical role of Paneth cells and their products, including this compound, in the context of intestinal cancer. While these cells are crucial for innate immunity, their lineage and the signaling pathways that govern them are also implicated in the development and progression of colorectal cancer.

The differentiation of intestinal epithelial cells is a tightly regulated process. Paneth cells, along with other secretory cell types like goblet and enteroendocrine cells, arise from intestinal stem cells located at the base of the crypts of Lieberkühn. The commitment to the Paneth cell lineage is influenced by several signaling pathways, with the Wnt signaling pathway playing a prominent role.

Studies have shown that loss of the tumor suppressor gene Apc (Adenomatous polyposis coli), a key negative regulator of the Wnt pathway, promotes commitment to the Paneth cell lineage biologists.comsemanticscholar.org. This is significant because Apc mutations are an initiating event in the vast majority of colorectal cancers. In mouse models, loss of Apc leads to an expansion of cells expressing Paneth cell markers, including cryptdins biologists.comsemanticscholar.org. This suggests that the aberrant activation of Wnt signaling, a hallmark of colorectal cancer, can drive cells towards a Paneth cell fate.

Furthermore, Paneth-like cells are often found in intestinal adenomas, the precursors to colorectal cancer researchgate.net. The presence of these cells in neoplastic lesions suggests that the molecular programs driving Paneth cell differentiation are active during tumorigenesis. In the context of inflammation, which is a known risk factor for colorectal cancer, Paneth cells have been shown to be a potential origin of intestinal tumors through a process of dedifferentiation and activation of a stem-cell-like state nih.gov.

The table below details the key factors involved in Paneth cell lineage commitment and their alteration in neoplasia.

FactorRole in Normal DifferentiationAlteration in NeoplasiaConsequence
Wnt/β-catenin signalingPromotes Paneth cell differentiationConstitutively active due to Apc lossIncreased commitment to Paneth cell lineage
Apc geneNegatively regulates Wnt signalingLoss-of-function mutationsUncontrolled Wnt signaling and proliferation
Cryptdin (B1167165)/defensin genesMarkers of Paneth cell differentiationUpregulated in response to Wnt activationServe as markers for Paneth cell lineage in tumors

The Wnt signaling pathway is fundamental to intestinal stem cell maintenance and epithelial renewal. Aberrant activation of this pathway, most commonly through mutations in the Apc gene, is a critical step in the development of colorectal cancer. The central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (Tcf/Lef) transcription factors to activate target gene expression.

Research has identified cryptdin/defensin genes as direct targets of the β-catenin/Tcf4 signaling complex biologists.comsemanticscholar.orguu.nl. The promoters of several cryptdin genes contain consensus binding sites for Tcf, and their expression is rapidly induced following Apc loss and subsequent β-catenin activation biologists.com. This direct transcriptional control firmly links this compound and other α-defensins to the oncogenic signaling cascade that drives colorectal cancer.

The role of Wnt signaling in cancer is complex, with different ligands and downstream pathways having varied effects. While the canonical β-catenin-dependent pathway is generally considered pro-tumorigenic, non-canonical Wnt signaling, such as that mediated by WNT5A, can have tumor-suppressive functions in colorectal cancer by, for example, inducing differentiation nih.govnih.gov. The precise functional consequences of increased this compound expression driven by aberrant Wnt signaling in the tumor microenvironment are still under investigation. However, its role as a downstream effector of this critical cancer pathway highlights its potential as a biomarker and a subject for further therapeutic investigation.

Research on this compound (HD5) as a Potential Tumor Suppressor

Emerging research has identified this compound (HD5), encoded by the DEFA5 gene, as a potential tumor suppressor, particularly in cancers of the digestive system. Studies have shown that its expression is often diminished in certain cancerous tissues compared to healthy ones.

In colorectal cancer, overexpression of DEFA5 has been shown to significantly inhibit the proliferation of cancer cells and their capacity to form colonies. Furthermore, in animal models, increased DEFA5 expression suppressed the growth of tumors in vivo. This suggests a direct role for DEFA5 in controlling the progression of colon cancer. Similarly, in gastric cancer, DEFA5 expression was found to be drastically reduced. Reintroducing its expression in gastric cancer cell lines led to a significant decrease in cell proliferation and colony formation, an effect also confirmed in mouse tumor models. These findings collectively point to DEFA5 as a potential tumor suppressor in gastrointestinal cancers.

Molecular Targeting of Cancer Cell Pathways by Defensins

The anticancer effects of defensins like this compound are rooted in their ability to interact with and modulate specific molecular pathways within tumor cells. Unlike their antimicrobial action, which often involves direct membrane disruption, their influence on cancer cells can be more targeted.

A key mechanism for this compound (HD5) involves the Phosphoinositide 3-kinase (PI3K) pathway, which is a critical driver of cancer cell growth and metastasis. Research has demonstrated that HD5 can directly bind to subunits of the PI3K complex. This interaction attenuates downstream signaling, leading to delayed cell growth and a reduction in metastatic potential.

In gastric cancer, a different molecular target has been identified. Here, DEFA5 was found to directly bind to a protein called BMI1. This interaction interfered with BMI1's function, leading to the upregulation of two cyclin-dependent kinase inhibitors, p16 and p19. The increase in these inhibitors causes cell cycle arrest, thereby suppressing tumor cell proliferation. This highlights that defensins can have varied and specific molecular targets depending on the cancer type.

Table 1: Molecular Targets of this compound (HD5) in Cancer Cells


Cancer TypeMolecular TargetEffectReference
Colorectal CancerPI3K complex subunitsAttenuates downstream signaling, leading to delayed cell growth and metastasis.[7, 18, 19]
Gastric CancerBMI1Upregulates p16 and p19 expression, leading to cell cycle arrest and suppressed proliferation.[14, 16]

Novel Antimicrobial Strategies Based on this compound

The potent, broad-spectrum antimicrobial activity of this compound forms the basis for developing new strategies to combat infectious diseases, especially in an era of rising antibiotic resistance.

Development of this compound Derivatives and Analogues with Enhanced Efficacy

To improve the therapeutic potential of natural antimicrobial peptides (AMPs) like this compound, researchers are exploring various chemical modifications. These modifications aim to enhance their effectiveness, stability, and selectivity while minimizing potential toxicity. Key strategies include:

Amino Acid Substitution: Replacing specific amino acids can increase the peptide's net positive charge or hydrophobicity, which often enhances its ability to interact with and disrupt microbial membranes.

Lipidation: The addition of fatty acids (lipidation) to the peptide can increase its potency by strengthening the interaction between the peptide and the microbial plasma membrane.

Modifying Secondary Structure: Altering the peptide's structure, for instance by substituting certain amino acids with their D-amino acid counterparts, can decrease its helicity. This has been shown in some cases to increase antimicrobial activity while reducing damage to host cells.

Albumin-Binding Molecule Modification: A novel strategy involves modifying AMPs with albumin-binding molecules. This can stabilize the peptide's secondary structure, which facilitates bacterial membrane disruption, and also prolongs its life in the bloodstream by reducing clearance by the kidneys.

These rational design approaches are crucial for optimizing the natural antimicrobial properties of peptides like this compound for clinical applications.

Strategies for Overcoming Microbial Resistance

Antimicrobial peptides (AMPs) like this compound represent a promising alternative to conventional antibiotics for combating multidrug-resistant bacteria. Their unique mechanisms of action make it less likely for bacteria to develop resistance compared to traditional drugs.

Several strategies leverage AMPs to overcome resistance:

Direct Action: AMPs often act by physically disrupting the bacterial cell membrane, a mechanism that is difficult for bacteria to evolve resistance against.

Combination Therapy: Using AMPs in conjunction with conventional antibiotics can create a synergistic effect. The AMP can increase the permeability of the bacterial membrane, allowing the antibiotic to more easily enter the cell and reach its intracellular target. This combination can be effective against highly resistant pathogens and may allow for lower doses of antibiotics, reducing the risk of further resistance development.

Biofilm Disruption: Many resistant infections involve biofilms, which are protective matrices that shield bacteria from antibiotics. Some AMPs have been shown to disrupt the biofilm structure, exposing the bacteria to the antibiotic.

Peptide Mixtures: Research has shown that using a mixture of different antimicrobial peptides is much less likely to lead to the evolution of resistance compared to treatment with a single peptide.

Table 2: Strategies to Overcome Microbial Resistance Using AMPs


StrategyMechanismAdvantageReference
Direct Antimicrobial ActionActs on the cell membrane, a target less prone to resistance mutations.Low probability of resistance development.[5, 23]
Combination Therapy (AMP + Antibiotic)AMPs increase bacterial membrane permeability, enhancing antibiotic entry and efficacy.Synergistic killing of resistant strains; may lower required antibiotic dosage.[1, 3, 5]
Biofilm DisruptionAMPs can break down the protective biofilm matrix, exposing bacteria.Effective against persistent infections.
Peptide MixturesPresents multiple challenges for bacteria to overcome simultaneously.Significantly delays the evolution of resistance.

Investigation of this compound as a Molecular Tool for Biochemical Applications

Beyond direct therapeutic use, this compound and other defensins are valuable tools in biomedical research and diagnostics. Their specific expression patterns and biological activities allow them to be used in a variety of applications.

One significant application is their use as potential biomarkers for disease. For example, defensin levels can be elevated in biological fluids during infections or in certain types of cancer, making them candidates for diagnostic markers. Human α-defensin-6, a close relative of this compound, is considered a potential tumor marker for benign epithelial colon cancers.

Furthermore, this compound (HD5) has been explored for its utility in vaccine and gene therapy development. Studies have shown that HD5 can augment the transgene expression and immunogenicity of adenovirus-based vaccine vectors in mice. This suggests that HD5 could be used as an adjuvant to enhance the effectiveness of certain vaccines.

Compound Names Mentioned

Table 3: List of Compound Names


Compound Name
This compound
Human alpha-defensin 5 (HD5)
DEFA5
p16
p19
BMI1
Human α-defensin-6

Future Directions in Cryptdin 5 Research

Exploration of Undiscovered Cryptdin (B1167165) Isoforms and Their Functions

While several cryptdin isoforms have been identified at the mRNA level, only a limited number, including Crp1 through Crp6, have been characterized at the peptide level. researchgate.netasm.org mRNAs encoding 17 cryptdin isoforms were characterized from a single jejunal crypt, with six corresponding to known peptides and 11 predicting novel defensins. capes.gov.brnih.gov Further research is needed to isolate and characterize these undiscovered isoforms. This includes determining their primary structures, assessing their antimicrobial spectrum and potency against a wider range of pathogens and commensal bacteria, and investigating potential non-antimicrobial functions. Given the sequence variability among cryptdin isoforms, particularly between Crp1-like peptides, Crp4, and Crp5, it is likely that these variations contribute to distinct functional profiles. asm.org Understanding the unique properties of each isoform will provide a more complete picture of the cryptdin family's contribution to intestinal homeostasis and defense.

Comprehensive Elucidation of Cryptdin-5 Molecular Targets Beyond Microbial Membranes

While the disruption of microbial membranes is a well-established mechanism of action for many defensins, including some cryptdins, emerging evidence suggests broader molecular targets and functions. mdpi.com Future research should focus on identifying and characterizing these additional targets for this compound. This could include interactions with host cells, signaling pathways, or other host molecules that modulate immune responses or influence the intestinal environment. Studies have shown that alpha-defensins can block the release of IL-1beta from activated monocytes, suggesting a role in regulating inflammation. nih.govpsu.eduoup.com Further investigation is needed to determine if this compound shares this immunomodulatory function and to identify the specific molecular interactions involved. Exploring these targets beyond direct antimicrobial activity is crucial for understanding the multifaceted roles of this compound in host defense and immune regulation.

Understanding the Complex Interplay between this compound, Host Immunity, and the Microbiome

The interaction between cryptdins, the host immune system, and the gut microbiome is a dynamic and complex area requiring further investigation. Cryptdins, secreted by Paneth cells in response to bacteria and bacterial antigens, are key effectors of intestinal innate immunity and influence the composition of the intestinal microbiota. nih.govuwo.canih.govwikipedia.orgnih.gov Research indicates that the gut microbiota can influence the expression of antimicrobial peptides like cryptdins. nih.govnih.govoup.comnih.gov Future studies should aim to comprehensively map these intricate interactions. This includes understanding how different cryptdin isoforms, including Crp5, shape the microbial community, how the microbiome, in turn, affects cryptdin expression and function, and how these interactions collectively impact host immune responses and susceptibility to disease. The role of cryptdins in maintaining mucosal homeostasis and their potential involvement in inflammatory bowel diseases, where alpha-defensin deficiencies have been observed, warrants further detailed study. nih.govpsu.eduacs.orglife-science-alliance.org

Advanced Structural-Functional Relationship Studies

Detailed structural analysis is essential to understand how the unique sequence and three-dimensional structure of this compound relate to its specific functions. While the nuclear magnetic resonance (NMR) solution structure of Crp4 is available, the structure of this compound and many other isoforms remains to be determined. asm.orgacs.org Future research should focus on solving the high-resolution structures of this compound and other less-characterized isoforms using techniques like NMR spectroscopy and X-ray crystallography. researchgate.net Furthermore, advanced studies employing techniques such as site-directed mutagenesis and molecular dynamics simulations are needed to pinpoint the specific amino acid residues and structural motifs critical for this compound's interactions with its targets, whether they are microbial membranes or host molecules. researchgate.netnih.govnih.govnih.govresearchgate.netnih.gov Understanding these structural-functional relationships at a molecular level will be vital for potentially designing modified peptides with enhanced or tailored activities.

Development of Advanced Research Models for this compound Studies

To fully elucidate the in vivo roles of this compound and its interactions within the complex intestinal environment, the development and utilization of advanced research models are crucial. While studies in conventional and germ-free mice have provided valuable insights, more sophisticated models are needed. oup.com This includes the development of genetically engineered mouse models with specific alterations in this compound expression or function, as well as the use of organoid cultures that better recapitulate the in vivo intestinal epithelium and its interactions with immune cells and the microbiome. asm.orglife-science-alliance.orgresearchgate.netfrontiersin.org Although organoid models offer significant advantages over 2D cultures, in vivo validation remains essential to confirm findings in a physiological context. researchgate.net Such advanced models will allow for more precise investigation of this compound's roles in health and disease, and for evaluating the potential therapeutic applications of this compound or its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.